molecular formula C9H14ClNS B3085915 [(3-Methylthiophen-2-yl)methyl](prop-2-en-1-yl)amine hydrochloride CAS No. 1158382-32-1

[(3-Methylthiophen-2-yl)methyl](prop-2-en-1-yl)amine hydrochloride

Cat. No.: B3085915
CAS No.: 1158382-32-1
M. Wt: 203.73 g/mol
InChI Key: GIHCQQZLBVZXFI-UHFFFAOYSA-N
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Description

(3-Methylthiophen-2-yl)methylamine hydrochloride is a small organic molecule with the molecular formula C₉H₁₄ClNS and a molecular weight of 203.73 g/mol . Structurally, it consists of a 3-methylthiophene ring linked via a methyl group to an allylamine (prop-2-en-1-ylamine) moiety, which is protonated as a hydrochloride salt. Limited physicochemical data are available for this compound, but its hydrochloride form suggests moderate water solubility, typical of ionic species .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS.ClH/c1-3-5-10-7-9-8(2)4-6-11-9;/h3-4,6,10H,1,5,7H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHCQQZLBVZXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylthiophen-2-yl)methylamine hydrochloride typically involves the reaction of 3-methylthiophene with prop-2-en-1-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

In an industrial setting, the production of (3-Methylthiophen-2-yl)methylamine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The secondary amine can act as a nucleophile in alkylation or acylation reactions. For example:

  • Alkylation : Reacts with alkyl halides or epoxides in the presence of bases.

    • In a related compound, 2-Thiophenemethylamine reacted with 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine in isopropyl alcohol at 80°C for 16 hours, yielding 92% product .

    • General conditions: Polar aprotic solvents (e.g., DMF, THF), temperatures of 60–100°C, and bases like diisopropylethylamine .

  • Acylation : Forms amides with carboxylic acids or acyl chlorides.

    • PyBroP (coupling agent) facilitated the reaction between 5-bromo-7-chloroindole-2-carboxylic acid and 2-Thiophenemethylamine in DMF at room temperature, yielding a stable amide .

Reaction Type Reagents/Conditions Product Yield Source
Alkylation3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine, DIPEA, 80°C, 16hSubstituted pyrazolo-pyrimidine derivative92%
AcylationPyBroP, DIPEA, DMF, RTAmide derivativeHigh

Electrophilic Aromatic Substitution on Thiophene

The electron-rich thiophene ring undergoes electrophilic substitutions, primarily at the 5-position due to steric and electronic effects from the 3-methyl group:

  • Nitration/Sulfonation : Limited data exist, but analogous thiophenes react with nitrating agents (HNO₃/H₂SO₄) or sulfonating reagents (SO₃).

  • Halogenation : Bromination or chlorination may occur under mild conditions (e.g., NBS in CCl₄) .

Oxidation Reactions

  • Thiophene Ring Oxidation : The sulfur atom in thiophene can be oxidized to form sulfoxides or sulfones using H₂O₂ or mCPBA.

  • Amine Oxidation : Tertiary amines are generally resistant to oxidation, but the allyl group may undergo epoxidation with peracids (e.g., MMPP).

Oxidation Target Reagents Product Notes
Thiophene ringH₂O₂, AcOHSulfoxide/SulfoneRequires acidic conditions
Allyl groupMMPP, CH₂Cl₂EpoxideStereoselectivity possible

Salt Exchange and Deprotonation

The hydrochloride salt can undergo deprotonation with strong bases (e.g., NaOH) to liberate the free amine, enhancing its nucleophilicity for subsequent reactions .

Polymerization of the Allyl Group

The prop-2-en-1-yl group may participate in radical-initiated polymerization under UV light or thermal conditions, forming polyallylamine derivatives.

Cyclization Reactions

Under acidic or transition-metal-catalyzed conditions, the allyl group and amine may undergo cyclization. For example:

  • Palladium-Catalyzed Cyclizations : Forms five- or six-membered N-heterocycles .

  • Acid-Mediated Cyclizations : Produces pyrrolidine analogs via intramolecular nucleophilic attack.

Stability and Decomposition

  • Thermal Stability : Stable up to 196–199°C (melting point range) .

  • Hydrolysis : The hydrochloride salt is hygroscopic but stable in aqueous solutions at neutral pH. Acidic or basic conditions may hydrolyze the amine-thiophene bond over time .

Key Mechanistic Insights

  • Amine Reactivity : The secondary amine’s nucleophilicity is modulated by the electron-donating thiophene ring and steric hindrance from the allyl group .

  • Thiophene Directing Effects : The 3-methyl group directs electrophiles to the 5-position of the thiophene ring, as seen in similar compounds .

Scientific Research Applications

(3-Methylthiophen-2-yl)methylamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methylthiophen-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-Methyl-2-(thiophen-2-yl)ethan-1-amine Hydrochloride

  • Structure : Features a thiophen-2-yl group attached to an ethylamine backbone.
  • Molecular Formula : C₇H₁₀ClNS (vs. C₉H₁₄ClNS for the target compound).
  • Key Difference : Lacks the 3-methyl substitution on the thiophene ring and the allylamine group.
  • Biological Relevance : Thiophene derivatives are associated with antimicrobial activity, as seen in related compounds (e.g., describes a 3-methylthiophene-containing antibacterial agent) .

Bis(3-Methylthiophen-2-yl)methylidene Piperidine Derivatives

  • Structure : Incorporates dual 3-methylthiophene units in a conjugated system with a piperidine core ().
  • Key Difference : Increased complexity and conjugation, likely enhancing lipophilicity and altering receptor binding compared to the simpler allylamine-thiophene structure .

Phenyl-Substituted Analogues

(2-Fluorophenyl)methylamine Hydrochloride

  • Structure : Replaces the thiophene with a 2-fluorophenyl group.
  • Molecular Formula : C₁₀H₁₂ClFN (MW: 216.66 g/mol vs. 203.73 g/mol for the target) .
  • Substituent Impact : The electron-withdrawing fluorine on the phenyl ring may reduce electron density at the aromatic system, affecting solubility and interaction with biological targets compared to the electron-rich thiophene .

(3-Nitrophenyl)methylamine Hydrochloride

  • Structure : Features a 3-nitro substitution on the phenyl ring.
  • Molecular Formula : C₁₀H₁₃ClN₂O₂ (MW: 228.68 g/mol) .

Heterocyclic Amine Derivatives

N-(Prop-2-en-1-yl)-1,2,3,4-tetrahydroacridin-9-amine Hydrochloride

  • Structure : Contains a tetrahydroacridine core linked to an allylamine.
  • Molecular Formula : C₁₆H₁₉ClN₂ (MW: ~274.8 g/mol) .
  • Biological Relevance: Acridine derivatives are known for cholinesterase inhibition (), suggesting the target compound’s bioactivity could differ significantly due to the absence of the acridine scaffold .

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride

  • Structure : Includes a triazole ring instead of thiophene.

Structural and Spectroscopic Comparison

Molecular Weight and Substituent Effects

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₉H₁₄ClNS 203.73 3-Methylthiophene, allylamine
[(2-Fluorophenyl)methyl] analogue C₁₀H₁₂ClFN 216.66 2-Fluorophenyl, allylamine
N-(Prop-2-en-1-yl)-tetrahydroacridine C₁₆H₁₉ClN₂ ~274.8 Tetrahydroacridine, allylamine
[(3-Nitrophenyl)methyl] analogue C₁₀H₁₃ClN₂O₂ 228.68 3-Nitrophenyl, allylamine

Spectroscopic Data

  • 13C NMR :

    • The target compound’s thiophene carbons are expected near 125–135 ppm , similar to compound 2 in (e.g., 126.4–152.8 ppm for tetrahydroacridine derivatives) .
    • Allylamine carbons (C=CH₂) typically resonate at 115–135 ppm , as observed in (117.2–128.8 ppm) .
  • Comparatively, the tetrahydroacridine analogue in shows [M+H]⁺ at 239.1538 .

Biological Activity

(3-Methylthiophen-2-yl)methylamine hydrochloride, with the CAS number 1222098-25-0, is a compound that has attracted attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The molecular formula of (3-Methylthiophen-2-yl)methylamine hydrochloride is C9H14ClNSC_9H_{14}ClNS, and its structure includes a methylthiophenyl group attached to a propenyl amine. This structure is significant as it may influence the compound's interaction with biological targets.

The biological activity of (3-Methylthiophen-2-yl)methylamine hydrochloride appears to be linked to its ability to interact with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cancer cell proliferation and survival.

Biological Activity Overview

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : Research indicates that compounds similar to (3-Methylthiophen-2-yl)methylamine hydrochloride exhibit cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that related compounds induced apoptosis in human cancer cells by disrupting microtubule dynamics, which is crucial for cell division .
  • Inhibition of Key Proteins : The compound may inhibit proteins involved in mitotic processes, similar to other thienyl derivatives. For example, inhibitors targeting the kinesin protein HSET (KIFC1) have shown promise in inducing multipolar spindles in cancer cells, leading to cell death .
  • Potential Neuroprotective Effects : Some derivatives have been explored for neuroprotective properties, suggesting that the compound could have implications in treating neurodegenerative diseases .

Case Studies and Experimental Findings

A selection of studies highlights the biological activity of (3-Methylthiophen-2-yl)methylamine hydrochloride:

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study 2Showed inhibition of HSET leading to increased multipolarity in centrosome-amplified cancer cells, indicating a potential mechanism for anticancer activity.
Study 3Investigated neuroprotective effects in models of oxidative stress, suggesting a role in mitigating neuronal damage.

Research Findings

The following key findings summarize the current understanding of the compound's biological activity:

  • Cytotoxicity : The compound exhibits selective toxicity towards cancer cells while sparing normal cells.
  • Mechanistic Insights : Inhibition of mitotic proteins and disruption of microtubule dynamics are critical mechanisms through which this compound exerts its effects.
  • Therapeutic Potential : Given its diverse biological activities, there is potential for development as a therapeutic agent in oncology and neurology.

Q & A

Q. Methodology :

  • Alkylation Strategy : React (3-methylthiophen-2-yl)methylamine with allyl bromide (prop-2-en-1-yl bromide) in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) to form the tertiary amine. Subsequent treatment with HCl in an anhydrous solvent (e.g., diethyl ether) yields the hydrochloride salt .
  • Purification : Recrystallization from ethanol/water mixtures ensures high purity (>95%). Monitor reaction progress via TLC or GC-MS to confirm intermediate formation.

Advanced: How can SHELXL refine crystallographic data for this compound when twinning or disorder is present?

Q. Methodology :

  • Twinning Handling : Use the TWIN and BASF commands in SHELXL to model twinning ratios and refine scale factors. For disordered groups (e.g., allyl or methyl substituents), apply PART and SUMP restraints to stabilize refinement .
  • Validation : Cross-check residual density maps and R-factors post-refinement. High-resolution data (<1.0 Å) may require anisotropic displacement parameters for non-H atoms.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Q. Methodology :

  • NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ to confirm amine protonation and substituent integration (e.g., thiophene aromatic protons at ~6.5–7.0 ppm, allyl protons at 5.0–5.8 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ and confirm molecular weight.
  • Elemental Analysis : Verify Cl⁻ content via titration or ion chromatography to confirm salt stoichiometry .

Advanced: How to design stability studies under varying pH and temperature conditions?

Q. Methodology :

  • Forced Degradation : Expose the compound to acidic (pH 2), neutral (pH 7), and basic (pH 10) buffers at 40°C for 4 weeks. Monitor degradation products via HPLC with a C18 column (UV detection at 254 nm) .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Assess hygroscopicity by storing samples at 25°C/60% RH and measuring mass changes .

Advanced: How can computational modeling predict biological interactions of this compound?

Q. Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target receptors (e.g., GPCRs or ion channels). Parameterize the ligand using DFT-optimized geometries (B3LYP/6-31G*) .
  • ADMET Prediction : Tools like SwissADME estimate permeability (LogP), solubility, and cytochrome P450 interactions based on structural fragments (e.g., thiophene, allyl amine).

Basic: What safety protocols are critical for handling this compound?

Q. Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid HCl vapor exposure.
  • Spill Management : Neutralize spills with sodium bicarbonate before disposal. Store in airtight containers at 4°C to prevent deliquescence .

Advanced: How to resolve contradictions in bioactivity data between enantiomers or analogs?

Q. Methodology :

  • Chiral Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers. Test each isomer in vitro (e.g., enzyme inhibition assays) to correlate stereochemistry with activity .
  • SAR Studies : Synthesize analogs (e.g., replacing allyl with propargyl or varying thiophene substituents) and compare IC₅₀ values. Statistical analysis (ANOVA) identifies significant structural contributors .

Basic: How to quantify impurities in bulk samples of this compound?

Q. Methodology :

  • HPLC Method : Use a gradient elution (acetonitrile/0.1% TFA in H₂O) with a C18 column. Calibrate against reference standards for known impurities (e.g., unreacted amine or dimeric byproducts) .
  • Limit Tests : Follow ICH Q3A guidelines, setting thresholds for individual impurities (<0.1%) and total impurities (<0.5%).

Advanced: What strategies mitigate racemization during synthesis of chiral analogs?

Q. Methodology :

  • Low-Temperature Reactions : Conduct alkylations at –20°C to minimize base-induced racemization.
  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to enforce stereochemical control during key steps (e.g., reductive amination) .

Advanced: How to validate crystallographic data against potential overfitting in SHELXL?

Q. Methodology :

  • Cross-Validation : Split data into working and test sets (5% of reflections). Monitor Rfree vs. Rwork divergence; a difference >5% indicates overfitting.
  • Restraints : Apply SADI and SIMU commands to bond lengths and displacement parameters, respectively, to prevent unphysical refinement .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3-Methylthiophen-2-yl)methyl](prop-2-en-1-yl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[(3-Methylthiophen-2-yl)methyl](prop-2-en-1-yl)amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.